3-(Fluoromethyl)-3-methylazetidine

Description

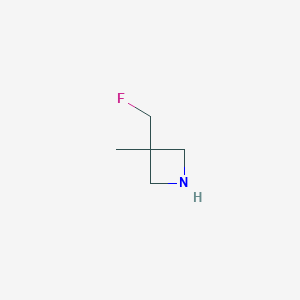

Structure

3D Structure

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

3-(fluoromethyl)-3-methylazetidine |

InChI |

InChI=1S/C5H10FN/c1-5(2-6)3-7-4-5/h7H,2-4H2,1H3 |

InChI Key |

AZGBMWVNXQDYDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)CF |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoromethyl 3 Methylazetidine

Evolution of Azetidine (B1206935) Ring Formation Methodologies

The construction of the strained azetidine ring has been a long-standing challenge in synthetic organic chemistry. Early methods often suffered from low yields and limited substrate scope. However, significant progress has been made, leading to the development of more robust and versatile strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and powerful strategy for the formation of the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond from a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center at the appropriate positions.

A classic approach involves the base-promoted cyclization of γ-amino halides or γ-amino sulfonates. For the synthesis of a 3-methylazetidine (B2440550) core, a plausible precursor would be a 3-amino-2-methyl-1-halopropane or a related derivative. The reaction proceeds via an intramolecular SN2 reaction, where the amine attacks the carbon bearing the leaving group to form the four-membered ring. The efficiency of this cyclization is influenced by the nature of the leaving group and the reaction conditions.

More contemporary methods have focused on developing milder and more efficient cyclization protocols. For instance, the use of transition metal catalysis has enabled the cyclization of substrates under less stringent conditions. One such example is the palladium-catalyzed intramolecular C-N bond formation.

Another advanced intramolecular approach is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to furnish azetidin-3-ones. nih.gov These ketones can then serve as versatile intermediates for further functionalization to introduce the desired methyl and fluoromethyl groups.

A summary of representative intramolecular cyclization approaches is presented in Table 1.

Table 1: Representative Intramolecular Cyclization Approaches for Azetidine Synthesis

| Precursor Type | Reagents and Conditions | Product | Reference |

| γ-Amino Halide | Base (e.g., NaH, K2CO3) | Azetidine | General Knowledge |

| N-Propargylsulfonamide | Gold Catalyst, Oxidant | Azetidin-3-one | nih.gov |

This table presents generalized examples and not the specific synthesis of 3-(fluoromethyl)-3-methylazetidine.

Intermolecular Annulation Strategies

Intermolecular annulation strategies, particularly [2+2] cycloadditions, offer a convergent and often stereocontrolled route to the azetidine core. These reactions involve the direct combination of two different molecules to form the four-membered ring in a single step.

A notable example is the visible-light-mediated intermolecular [2+2] photocycloaddition between oximes and alkenes. springernature.comexlibrisgroup.com This method utilizes a photocatalyst to promote the reaction between an alkene and an oxime, leading to the formation of a highly substituted azetidine. springernature.comexlibrisgroup.com To synthesize a 3-methyl-substituted azetidine, an appropriately substituted alkene could be employed.

Another powerful intermolecular approach is the [3+2] cycloaddition of aziridines with dipolarophiles, driven by visible light photocatalysis. rsc.org While this forms a five-membered ring, variations of cycloaddition chemistry are constantly evolving and providing new pathways to strained rings. More directly, intermolecular sp³-C-H amination has been developed for the synthesis of substituted azetidines from alkyl bromide derivatives, offering a direct way to form the ring. nih.gov

The copper-catalyzed boryl allylation of azetines represents a highly enantioselective method for accessing 2,3-disubstituted azetidines. acs.org Although targeting a different substitution pattern, this methodology highlights the power of transition metal catalysis in constructing complex azetidine scaffolds with high stereocontrol.

Table 2: Representative Intermolecular Annulation Strategies for Azetidine Synthesis

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product Type | Reference |

| Oxime | Alkene | Visible Light, Photocatalyst | Azetidine | springernature.comexlibrisgroup.com |

| Alkyl Bromide | Amine Source | Rhodium Catalyst | Azetidine | nih.gov |

| Azetine | Allyl Phosphate, Boryl Source | Copper Catalyst, Chiral Ligand | 2,3-Disubstituted Azetidine | acs.org |

This table presents generalized examples and not the specific synthesis of this compound.

Installation of the Fluoromethyl Group

The introduction of a fluoromethyl group onto the 3-position of the azetidine ring is a critical step in the synthesis of the target molecule. This can be achieved through either direct fluorination of a methyl group or by constructing the fluoromethyl moiety from a precursor functional group.

Direct Fluorination Techniques at the Methyl Position

Direct fluorination of an unactivated methyl group is a challenging transformation. However, recent advances in fluorination chemistry have provided new tools to achieve this. One potential strategy could involve radical fluorination using an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) under photochemical or thermal conditions. However, the selectivity of such reactions can be difficult to control, and over-fluorination to difluoro- or trifluoromethyl groups is a common side reaction. This approach would necessitate a precursor such as 3-methyl-3-azetidinecarboxylic acid or a derivative where the methyl group is present.

Precursor Functionalization and Subsequent Fluorine Introduction

A more controlled and generally higher-yielding approach involves the conversion of a precursor functional group at the 3-position into the desired fluoromethyl group. A common and effective strategy is the nucleophilic fluorination of a primary alcohol.

A plausible synthetic route would start with the synthesis of 3-hydroxymethyl-3-methylazetidine. This intermediate could potentially be prepared from a suitable starting material, for example, through the reduction of a 3-carboxy-3-methylazetidine derivative. Once the 3-hydroxymethyl-3-methylazetidine is obtained, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride in the presence of a phase-transfer catalyst or tetrabutylammonium (B224687) fluoride (TBAF), would yield the target this compound.

Alternatively, deoxofluorination reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can directly convert the primary alcohol to the corresponding fluoride.

Table 3: Methods for the Introduction of a Fluoromethyl Group

| Precursor Functional Group | Reagents and Conditions | Resulting Group |

| Methyl Group | Radical Fluorinating Agent (e.g., Selectfluor) | Fluoromethyl Group |

| Hydroxymethyl Group | 1. Mesyl Chloride, Triethylamine 2. KF, Phase-Transfer Catalyst | Fluoromethyl Group |

| Hydroxymethyl Group | DAST or Deoxo-Fluor® | Fluoromethyl Group |

This table presents generalized examples and not the specific synthesis of this compound.

Stereochemical Control in the Synthesis of this compound

As this compound possesses a chiral center at the C3 position, controlling the stereochemistry is a crucial aspect of its synthesis. Achieving high levels of enantioselectivity can be approached in several ways.

One strategy is to employ a chiral starting material that already contains the desired stereochemistry. For instance, if the synthesis proceeds through an intramolecular cyclization, a chiral γ-amino alcohol precursor derived from a chiral pool starting material could be used.

Alternatively, asymmetric catalysis can be employed to set the stereocenter during the ring formation or functionalization steps. For example, in the context of intermolecular annulation, the use of a chiral ligand in conjunction with a metal catalyst can induce high levels of enantioselectivity. The copper-catalyzed boryl allylation of azetines is a prime example of how a chiral catalyst can effectively control the stereochemical outcome in azetidine synthesis. acs.org

In the case of the gold-catalyzed cyclization of N-propargylsulfonamides to azetidin-3-ones, the use of a chiral N-sulfinyl group can serve as a chiral auxiliary, directing the stereochemical course of the reaction to produce enantioenriched azetidin-3-ones. nih.gov These chiral ketones can then be elaborated to the final product while retaining the stereochemical integrity.

If a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the individual enantiomers.

Chiral Auxiliaries and Catalytic Asymmetric Methods

The creation of a stereogenic center at the C3-position of the azetidine ring is a critical step in the synthesis of enantiomerically pure this compound. Both chiral auxiliaries and catalytic asymmetric methods offer powerful strategies to achieve this.

Chiral Auxiliaries:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. youtube.com After the desired reaction, the auxiliary can be removed and ideally recycled. youtube.com A well-established approach involves the use of chiral sulfinamides, such as tert-butanesulfinamide, for the asymmetric synthesis of C2-substituted azetidines. acs.org This methodology could be adapted to generate a chiral precursor for this compound. For instance, a 1,3-bis-electrophile could be reacted with a chiral sulfinamide to form a sulfinimine, which then undergoes diastereoselective addition of a methyl organometallic reagent. Subsequent intramolecular cyclization would yield the C2-methyl substituted azetidine with high diastereoselectivity. acs.org Further functionalization at the C3 position would be required to introduce the fluoromethyl group.

Another strategy could involve the use of chiral amino alcohols to synthesize chiral N-propargylsulfonamides. These can then undergo gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov The resulting chiral ketone could then serve as a key intermediate for the diastereoselective introduction of the methyl and fluoromethyl groups.

| Chiral Auxiliary Approach | Key Intermediate | Potential Diastereoselectivity/Enantioselectivity | Reference |

| tert-Butanesulfinamide | C2-substituted azetidine | High diastereoselectivity (e.g., 85:15 dr) | acs.org |

| Chiral Amino Alcohols | Chiral Azetidin-3-one | >98% e.e. | nih.gov |

Catalytic Asymmetric Methods:

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Copper-catalyzed reactions have shown significant promise in the asymmetric synthesis of substituted azetidines. For example, the enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst allows for the introduction of both a boryl and an allyl group with high enantioselectivity. acs.org A similar strategy could be envisioned where a suitably substituted azetine undergoes a catalytic asymmetric addition of a fluoromethylating agent and a methyl donor.

Lanthanide triflates, such as La(OTf)₃, have been employed as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.govfrontiersin.org By starting with an enantiomerically pure epoxy amine, this method could provide a route to chiral 3-hydroxy-3-substituted azetidines, which could then be further elaborated to the target molecule.

| Catalytic Asymmetric Method | Catalyst System | Key Transformation | Potential Stereoselectivity | Reference | | :--- | :--- | :--- | :--- | | Copper-Catalyzed Difunctionalization | Cu(I)/Chiral Bisphosphine | Asymmetric boryl allylation of azetines | High enantioselectivity | acs.org | | Lanthanide-Catalyzed Cyclization | La(OTf)₃ | Intramolecular aminolysis of chiral epoxy amines | Dependent on starting material chirality | frontiersin.orgnih.govfrontiersin.org | | Photo-induced Copper Catalysis | [(DPEphos)(bcp)Cu]PF₆ | Radical [3+1] annulation | N/A (focus on construction of substituted core) | nih.gov |

Diastereoselective Synthetic Pathways

For a molecule with a quaternary center like this compound, diastereoselective synthesis is crucial if other stereocenters are present or introduced in the molecule. Even without additional stereocenters, controlling the relative orientation of substituents during the construction of the azetidine ring is a key challenge.

One potential diastereoselective route involves the iodine-mediated cyclization of homoallylic amines. This method has been shown to produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization with complete stereocontrol. nih.gov A precursor containing the necessary methyl and fluoromethyl groups on the homoallylic chain could potentially cyclize in a diastereoselective manner.

Another approach is the diastereospecific synthesis of polysubstituted azetidines from 1,3-amino alcohols containing multiple chiral centers. acs.org By carefully choosing the stereochemistry of the starting amino alcohol, it is possible to control the stereochemistry of the resulting azetidine.

The synthesis of azetidine nitrones followed by their diastereoselective conversion into densely substituted azetidines offers another powerful tool. These nitrones can undergo various reactions, including cycloadditions and nucleophilic additions, to yield highly functionalized azetidines with excellent diastereoselectivity. nih.gov

| Diastereoselective Method | Key Precursor | Key Transformation | Stereochemical Outcome | Reference | | :--- | :--- | :--- | :--- | | Iodocyclization | Homoallylic amine | 4-exo trig cyclization | cis-2,4-disubstituted azetidine | nih.gov | | From 1,3-Amino Alcohols | 1,3-Amino alcohol | Cyclization | Diastereospecific | acs.org | | Azetidine Nitrone Chemistry | N-alkenylnitrone | Electrocyclization and subsequent additions | High diastereoselectivity | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key aspects include the use of catalytic processes, maximizing atom economy, and employing solvent-free or environmentally benign solvent systems.

Solvent-Free and Catalytic Processes

The development of solvent-free reaction conditions is a significant goal in green chemistry. Microwave-assisted organic synthesis, for example, can often be performed without a solvent, leading to shorter reaction times and cleaner reactions. organic-chemistry.org A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium has been reported, showcasing a greener alternative to traditional methods. organic-chemistry.org

Catalytic processes are inherently "greener" than stoichiometric reactions as they reduce waste by using small amounts of a substance to convert large amounts of reactants. The aforementioned La(OTf)₃-catalyzed synthesis of azetidines is an excellent example of a catalytic process that proceeds in high yield. frontiersin.orgnih.govfrontiersin.org Similarly, photo-induced copper catalysis for the synthesis of azetidines via a [3+1] radical cascade cyclization represents a modern, catalytic approach. nih.gov The use of light as a reagent is a hallmark of green chemistry.

Chemists have also developed methods for synthesizing fluorinated compounds that avoid the use of PFAS reagents, which are persistent environmental pollutants. eurekalert.orgsciencedaily.com These methods often rely on safer fluorinating agents and can be integrated into flow chemistry systems for enhanced safety and efficiency. eurekalert.orgsciencedaily.com

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green synthesis. The photo-induced [3+1] cyclization of aliphatic amines with alkynes to form azetidines is described as an atom-economic synthesis characterized by double C-H activation. nih.gov

In contrast, reactions that use stoichiometric protecting groups or generate large amounts of byproducts have poor atom economy. For instance, traditional methods for synthesizing gem-difluoroalkylated indoles often involve nucleophilic substitution with halogenated difluoroalkenes under basic conditions, which is not atom-economical due to the loss of a halogen atom and the use of excess base. acs.org

To improve reaction efficiency and atom economy in the synthesis of this compound, one could envision a [2+2] cycloaddition reaction between a suitable alkene and an imine, or an intramolecular cyclization of a precursor that incorporates all the necessary atoms in a single step. The development of catalytic, high-yield, and highly selective reactions is paramount to achieving a truly green synthesis of this complex azetidine derivative.

| Green Chemistry Principle | Synthetic Approach | Advantages | Reference |

| Solvent-Free/Catalytic | Microwave-assisted synthesis | Reduced solvent waste, shorter reaction times | organic-chemistry.org |

| La(OTf)₃-catalyzed cyclization | High yield, catalytic | frontiersin.orgnih.govfrontiersin.org | |

| Photo-induced copper catalysis | Use of light, catalytic | nih.gov | |

| PFAS-free fluorination | Avoids persistent pollutants | eurekalert.orgsciencedaily.com | |

| Atom Economy | [3+1] Radical cascade cyclization | High atom economy, C-H activation | nih.gov |

Exploration of Chemical Reactivity and Reaction Mechanisms of 3 Fluoromethyl 3 Methylazetidine

Reactivity Profiles Influenced by Azetidine (B1206935) Ring Strain and Fluorine Substitution

The reactivity of 3-(Fluoromethyl)-3-methylazetidine is fundamentally governed by the inherent ring strain of the azetidine core and the strong electron-withdrawing nature of the fluorine atom. Azetidines, four-membered nitrogen-containing heterocycles, possess significant ring strain, making them more reactive than their larger five- and six-membered counterparts, but generally more stable and easier to handle than the highly strained three-membered aziridines. researchgate.netgoogle.comfluorochem.co.uk This ring strain provides a thermodynamic driving force for ring-opening reactions.

The substitution at the 3-position with both a methyl and a fluoromethyl group introduces further complexity. The methyl group can exert steric hindrance, potentially influencing the approach of nucleophiles and reagents. More significantly, the fluoromethyl group, with its powerful inductive effect, can profoundly alter the electronic properties of the azetidine ring. This electron-withdrawing effect can decrease the nucleophilicity of the azetidine nitrogen and influence the regioselectivity of ring-opening reactions.

Reactivity of the Azetidine Nitrogen

The lone pair of electrons on the azetidine nitrogen atom allows it to act as a nucleophile and a base, participating in a variety of chemical transformations.

Nucleophilic Substitutions

The nitrogen atom of this compound can partake in nucleophilic substitution reactions. However, its nucleophilicity is expected to be somewhat attenuated compared to a simple alkyl-substituted azetidine due to the electron-withdrawing influence of the nearby fluoromethyl group. Despite this, the nitrogen can still react with suitable electrophiles.

Amidation and Alkylation Reactions

Amidation: The azetidine nitrogen can be acylated to form the corresponding amide. This reaction typically proceeds by treatment with an acyl chloride or an acid anhydride (B1165640) under basic conditions. The resulting N-acylated azetidine may exhibit altered reactivity, as the electron-withdrawing acyl group further reduces the nucleophilicity of the nitrogen.

Alkylation: Alkylation of the azetidine nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates. This reaction leads to the formation of a quaternary azetidinium salt. These salts are often more susceptible to nucleophilic ring-opening reactions than the parent azetidine due to the positive charge on the nitrogen atom, which enhances the electrophilicity of the ring carbons.

Illustrative Reaction Conditions for N-Functionalization of Azetidines

| Reaction Type | Reagent | Solvent | Conditions | Product Type |

| Amidation | Acetyl Chloride | Dichloromethane, Triethylamine | 0 °C to room temperature | N-Acetylazetidine |

| Alkylation | Methyl Iodide | Acetonitrile | Room temperature | N-Methylazetidinium Iodide |

| Reductive Amination | Acetone, Sodium Triacetoxyborohydride | Dichloromethane | Room temperature | N-Isopropylazetidine |

This table presents typical conditions for the N-functionalization of azetidines and should be considered illustrative for this compound.

Reactivity of the Fluoromethyl Moiety

The fluoromethyl group is a key feature of the molecule, and its reactivity is centered around the carbon-fluorine bond and the potential for functional group interconversions.

Nucleophilic Displacement at the Fluoromethyl Carbon

The carbon-fluorine bond is the strongest single bond in organic chemistry, making direct nucleophilic displacement of the fluoride (B91410) ion challenging. Such reactions typically require harsh conditions or specific activation of the C-F bond. It is generally considered an unlikely reaction pathway under standard nucleophilic substitution conditions.

Functional Group Interconversions

While direct displacement of fluoride is difficult, the fluoromethyl group can potentially be involved in or transformed through other reactions. For instance, reactions that proceed via radical intermediates might affect the C-F bond. However, more common are transformations of other parts of the molecule that leave the fluoromethyl group intact, thereby harnessing its unique properties in the final product. The synthesis of related 3-fluoroazetidines has been achieved, indicating that the introduction of fluorine at the 3-position is synthetically accessible. nih.gov

Ring-Opening and Rearrangement Pathways

Ring-opening reactions are a hallmark of strained heterocyclic systems like azetidines. These transformations typically require activation, either through catalysis or external energy input, to overcome the kinetic stability of the ring. rsc.orgmagtech.com.cn

Azetidines generally undergo ring-opening reactions under acidic conditions. magtech.com.cn The reaction is initiated by the protonation of the ring nitrogen, which significantly increases the electrophilicity of the ring carbons and makes the ring susceptible to nucleophilic attack. For an unsymmetrically substituted azetidine like this compound, the regioselectivity of the ring-opening is a key consideration.

The protonated azetidinium ion can be attacked by a nucleophile at either the C2 or C4 position. The stability of the resulting transition state or any intermediate carbocation would govern the preferred pathway. In the case of this compound, the substituents are at the C3 position and would exert an inductive effect on the ring carbons. The electron-withdrawing nature of the fluoromethyl group would destabilize a positive charge buildup on the adjacent ring carbons, while the methyl group would have a slight stabilizing effect. However, nucleophilic attack in acid-catalyzed ring-opening of azetidines primarily occurs at the less substituted C2/C4 positions. Given the symmetrical nature of the substitution at C3, the electronic effects on C2 and C4 are equivalent. Therefore, the regioselectivity of nucleophilic attack would likely be governed by the nature of the nucleophile and reaction conditions rather than a strong electronic bias from the C3 substituents.

A potential acid-catalyzed rearrangement could involve an intramolecular nucleophilic attack if a suitable nucleophilic group is present on the N-substituent, leading to ring-expanded products. nih.gov Another possibility is an acid-mediated decomposition, particularly with certain N-substituents, where a pendant amide group could act as an intramolecular nucleophile to open the ring. nih.gov

Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of N-H this compound with Various Nucleophiles

| Nucleophile (Nu-H) | Catalyst | Predicted Major Product |

| H₂O | H₂SO₄ | 3-(Fluoromethyl)-3-methyl-3-(aminomethyl)propan-1-ol |

| CH₃OH | HCl | 1-Methoxy-3-(fluoromethyl)-3-methylpropan-2-amine |

| HBr | HBr | 1-Bromo-3-(fluoromethyl)-3-methylpropan-2-amine |

| Thiophenol | TsOH | 2-Amino-1-(fluoromethyl)-1-methyl-3-(phenylthio)propane |

This table is illustrative and based on general principles of azetidine reactivity, as direct experimental data for this compound is not available in the searched literature.

Thermal and photochemical reactions can provide the necessary energy to induce transformations in azetidine rings. Photochemical processes, in particular, can open up unique reaction pathways not accessible through thermal means. The field of visible-light-mediated photocatalysis has enabled the synthesis of highly functionalized azetidines through intermolecular [2+2] photocycloadditions. chemrxiv.orgnih.gov

For a pre-formed ring like this compound, photochemical energy could potentially lead to ring-opening or rearrangements. Theoretical studies on other azetidine derivatives have shown that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle. nih.gov This suggests that under photoreductive conditions, perhaps with a suitable photosensitizer, the ring of this compound could cleave. The regioselectivity of such a cleavage would depend on the stability of the resulting radical anion intermediate.

Thermal reactions would likely require high temperatures to induce ring cleavage, and the outcomes could be complex, potentially leading to a mixture of products through various radical fragmentation pathways. The presence of the C-F bond, which is strong, and the C-C bonds of the ring would influence the fragmentation pattern.

Chemo- and Regioselectivity in Reactions Involving this compound

Chemo- and regioselectivity are critical aspects of the reactivity of polyfunctional molecules like this compound.

Chemo-selectivity: The azetidine contains several potentially reactive sites: the nitrogen lone pair, the C-N bonds, and the C-F bond. The nitrogen atom is the most nucleophilic and basic site, and will readily react with electrophiles such as alkyl halides and acids. Reactions involving ring-opening are generally preferred over C-F bond cleavage due to the high strength of the carbon-fluorine bond.

In cases where the nitrogen atom is part of a more complex substituent, the regioselectivity can be directed by the formation of cyclic transition states. Intramolecular nucleophilic ring-opening reactions are controlled by the size of the ring being formed in the transition state, with 5- and 6-membered rings being generally favored. magtech.com.cn

Computational studies, often employing Density Functional Theory (DFT), have become invaluable in predicting and understanding the regioselectivity of azetidinium ring-opening. nih.govresearchgate.net Such studies on this compound could provide precise insights into the transition state energies for nucleophilic attack at C2 versus C4, thereby predicting the major product with a given nucleophile.

Table 2: Factors Influencing Chemo- and Regioselectivity in Reactions of this compound

| Reaction Type | Influencing Factors | Predicted Outcome |

| N-Alkylation | Basicity of Nitrogen | Selective reaction at the nitrogen atom, preserving the ring structure. |

| Acid-Catalyzed Ring-Opening | Nucleophile Strength, Solvent | Attack at C2/C4. The fluoromethyl group may increase overall reactivity. |

| Rearrangements | Presence of Intramolecular Nucleophiles | Potential for ring expansion, with regioselectivity dictated by the stability of the forming ring. |

This table is illustrative and based on general principles of azetidine reactivity, as direct experimental data for this compound is not available in the searched literature.

Applications of 3 Fluoromethyl 3 Methylazetidine As a Versatile Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems

The inherent ring strain of the azetidine (B1206935) core makes 3-(Fluoromethyl)-3-methylazetidine a reactive intermediate for the construction of more elaborate heterocyclic frameworks. rsc.org Synthetic chemists have successfully utilized densely functionalized azetidine systems to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov The C3-disubstituted nature of this compound is particularly advantageous for creating spirocyclic structures, where the azetidine ring is joined to another ring system through a single shared carbon atom.

Strain-release reactions are a key strategy for elaborating the azetidine ring. nih.gov For instance, reactions involving the ring-opening of related strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have been shown to produce diversely substituted azetidines. nih.gov Similarly, intramolecular cyclization strategies, such as the palladium(II)-catalyzed C(sp³)–H amination, provide routes to functionalized azetidines that can serve as precursors to more complex systems. rsc.org The fluoromethyl group in this compound can influence the regioselectivity and reactivity of these transformations, offering a handle for precise synthetic control.

| Scaffold Type | Description | Potential Synthetic Approach |

| Fused Systems | Two rings sharing two common atoms (a common bond). | Intramolecular cyclization of a substituent on the azetidine nitrogen or C3 position. nih.gov |

| Bridged Systems | Two rings sharing three or more common atoms. | Ring-closing metathesis from a di-alkenyl substituted azetidine precursor. nih.gov |

| Spirocyclic Systems | Two rings connected through a single common atom (a spiro-atom). | Nucleophilic addition to the azetidine nitrogen followed by cyclization, leveraging the C3-disubstituted pattern. nih.gov |

This table illustrates the types of complex heterocyclic systems that can be accessed using azetidine-based building blocks.

Role in the Synthesis of Biologically Relevant Molecular Scaffolds

Azetidines are considered "privileged" scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical compounds. semanticscholar.orgnih.gov Their incorporation into drug candidates can lead to improved properties such as metabolic stability, solubility, and target-binding affinity. researchgate.net The introduction of fluorine is a widely used strategy in drug design to modulate a molecule's physicochemical properties, including lipophilicity and pKa. rsc.org

The this compound building block is therefore of high interest for creating novel, biologically active molecules. researchgate.net Azetidine-3-carboxylic acid, a related structure, is an integral component of several sphingosine-1-phosphate receptor (S1P) agonists developed as potential treatments for multiple sclerosis. semanticscholar.org By providing a bioisostere for other common groups, the this compound moiety can be used to fine-tune the pharmacological profile of lead compounds. Its rigid framework helps to lock substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets. nih.gov

Contribution to New Reaction Development

The unique reactivity of strained four-membered rings often drives the development of new synthetic methodologies. rsc.org The presence of both a methyl and a fluoromethyl group at the C3 position of the azetidine ring introduces specific steric and electronic features that can be exploited in reaction development. For example, the electron-withdrawing nature of the fluoromethyl group can influence the nucleophilicity of the ring nitrogen and the acidity of adjacent protons.

Methodologies such as the rearrangement of aziridines to form azetidines highlight the synthetic pathways that can be influenced by substitution patterns. acs.orgresearchgate.net Research into the strain-release reactions of highly substituted azabicyclobutanes to form functionalized azetidines demonstrates a powerful method for accessing these valuable scaffolds. nih.gov The specific stereoelectronic profile of this compound could enable novel transformations or provide access to unique diastereomers in reactions such as stereoselective hydrozirconation, which has been used to synthesize cis-2,3-disubstituted azetidines. rsc.org

Utilization in Scaffold-Based Library Synthesis

Scaffold-based library synthesis is a cornerstone of modern drug discovery, allowing for the rapid generation of thousands of related compounds for high-throughput screening. The azetidine core is an excellent starting point for such libraries due to its dense functionalization potential. nih.govresearchgate.net

A key advantage of this compound is its utility as a central scaffold that can be diversified at the ring nitrogen. By attaching various reactive groups to the nitrogen, a multitude of derivatives can be synthesized. For example, a solid-phase synthesis approach was used to generate a 1,976-membered library of spirocyclic azetidines, demonstrating the feasibility of creating large and diverse collections of molecules from a common azetidine core. nih.gov The inclusion of the fluoromethyl group in the scaffold introduces a desirable feature for lead-like molecules, particularly for targeting the central nervous system (CNS), where properties like lipophilicity must be carefully controlled. nih.govresearchgate.net

| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group |

| Azetidine Nitrogen (N1) | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Azetidine Nitrogen (N1) | Acylation | Acid chlorides, Carboxylic acids | Amide |

| Azetidine Nitrogen (N1) | Reductive Amination | Aldehydes, Ketones | Substituted Amine |

| Azetidine Nitrogen (N1) | Urea/Thiurea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |

This table outlines common reactions for diversifying azetidine scaffolds in library synthesis, based on established chemical transformations. nih.gov

Potential in Advanced Materials Research

While the primary focus of fluorinated azetidines has been in medicinal chemistry, their unique properties also suggest potential applications in materials science. The introduction of fluorinated motifs into organic molecules is known to impact material properties such as thermal stability, chemical resistance, and electronic characteristics. nih.gov The N-CF3 motif, for instance, has shown great potential in the development of novel bioactive molecules and materials. nih.gov

The this compound building block could be incorporated into polymers or other macromolecules to create materials with tailored surface properties, such as hydrophobicity or oleophobicity. Furthermore, the polarity and rigidity of the azetidine ring, combined with the electronic influence of the fluoromethyl group, could be harnessed in the design of organic semiconductors, liquid crystals, or specialized polymers. chemscene.com Although this area is less explored, the fundamental properties of the molecule make it a promising candidate for future research in advanced materials.

Design, Synthesis, and Structure Activity Relationship Studies of 3 Fluoromethyl 3 Methylazetidine Derivatives and Analogs

Systematic Functionalization of the Azetidine (B1206935) Ring

The systematic functionalization of the 3-(fluoromethyl)-3-methylazetidine ring is crucial for exploring its potential as a versatile scaffold in medicinal chemistry. Modifications can be introduced at both the nitrogen atom and the 3-position of the azetidine ring, allowing for the generation of diverse libraries of compounds for biological screening.

The secondary amine of the azetidine ring provides a convenient handle for the introduction of a wide array of substituents. The synthesis of N-substituted derivatives allows for the modulation of properties such as lipophilicity, basicity, and the introduction of pharmacophoric elements. A key intermediate in this process is benzyl (B1604629) this compound-1-carboxylate. This compound, featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen, serves as a versatile precursor for further derivatization. The Cbz group can be readily removed under various conditions to liberate the free amine, which can then be subjected to a range of N-functionalization reactions, including alkylation, acylation, and reductive amination.

A general route to access such N-protected azetidines involves the protection of the parent 3-fluoro-3-methylazetidine (B2432997). For instance, the hydrochloride salt of 3-fluoro-3-methylazetidine can be treated with a suitable acylating agent, like benzyl chloroformate, in the presence of a base to yield the corresponding N-Cbz derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| benzyl this compound-1-carboxylate | C13H16FNO2 | 237.27 | 2383888-92-2 |

| 3-fluoro-3-methylazetidine hydrochloride | C4H9ClFN | 125.57 | 1427379-42-7 |

While the primary focus is on the this compound core, the exploration of other functionalities at the C3-position is essential for comprehensive SAR studies. The synthesis of analogs with different substituents at this position can provide valuable insights into the steric and electronic requirements for biological activity. For example, the synthesis of 3-hydroxy-3-methylazetidine derivatives has been reported and these can serve as precursors for fluorination or the introduction of other functional groups. A common synthetic route to 3-hydroxy-3-methylazetidine-1-carboxylate involves the addition of a methyl organometallic reagent, such as methylmagnesium bromide, to a 3-oxoazetidine-1-carboxylic acid ester. This hydroxy intermediate could potentially be converted to the corresponding fluoromethyl derivative through a nucleophilic fluorination reaction.

The reactivity of 3-bromo-3-methylazetidines has also been explored, demonstrating their utility as synthons for accessing a variety of 3-functionalized azetidines through nucleophilic substitution reactions. ugent.be This approach allows for the introduction of a wide range of substituents at the 3-position, further expanding the chemical space for SAR exploration. ugent.be

Exploration of Ring-Fused and Spiro Azetidine Systems

To explore novel chemical space and introduce conformational constraints, ring-fused and spirocyclic analogs of this compound are of significant interest. The synthesis of spirocyclic azetidines has been achieved from common cyclic carboxylic acids through a two-step sequence involving the formation of an azetidinone followed by reduction to the azetidine. nih.gov This methodology could be adapted to create spiro systems incorporating the this compound motif.

The synthesis of angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, has been reported, highlighting the feasibility of constructing complex spirocyclic architectures containing the azetidine ring. sonar.ch Such rigid structures can help in defining the optimal conformation for binding to a biological target.

Conformational Analysis of Derivatives

The conformational preferences of azetidine derivatives play a critical role in their biological activity. The four-membered ring of azetidine is not planar and can adopt a puckered conformation. The substituents on the ring can influence this puckering, and in turn, the spatial orientation of the pharmacophoric groups. Computational modeling and spectroscopic techniques, such as NMR, can be employed to study the conformational landscape of this compound derivatives. Understanding the preferred conformations of these molecules is essential for designing analogs with improved binding affinity and selectivity.

Synthetic Routes to Key Analogs

The development of efficient and versatile synthetic routes is paramount for accessing a diverse range of this compound analogs for SAR studies. A plausible retrosynthetic analysis for the target scaffold could start from a suitably protected 3-oxoazetidine. Introduction of the methyl group via a Grignard reaction would yield a tertiary alcohol, which could then be subjected to a fluorination reaction using a reagent like diethylaminosulfur trifluoride (DAST) to install the fluoromethyl group.

A patent has described a synthetic method for 3-fluoroazetidine (B1273558) derivatives starting from a chemical compound that, after reaction with trimethylsilyl (B98337) cyanide, undergoes esterification, N-protection, and a fluoro-reaction to yield the desired product with a total yield of up to 85%. google.com Another approach involves the regioselective functionalization of N-(alkylidene or 1-arylmethylidene)-2-propenylamines to form N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which serve as excellent precursors for 3-fluoroazetidines. nih.gov

The synthesis of 2-(trifluoromethyl)azetidines has been achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, offering another potential strategy for accessing fluorinated azetidine scaffolds. nih.gov

Understanding Structure-Reactivity and Structure-Property Relationships through Derivatization

The systematic derivatization of the this compound core allows for a detailed investigation of its structure-reactivity and structure-property relationships. The introduction of fluorine is known to impact key physicochemical properties such as lipophilicity (logP/logD) and basicity (pKa). The presence of the electronegative fluorine atom in the fluoromethyl group is expected to lower the basicity of the azetidine nitrogen. nih.gov This reduction in basicity can be advantageous in drug design, as it may reduce off-target effects associated with highly basic amines.

Computational and Theoretical Chemistry Studies on 3 Fluoromethyl 3 Methylazetidine

Ab Initio and Density Functional Theory Calculations on Molecular Structure

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for determining the equilibrium geometry of molecules. Ab initio methods, such as Hartree-Fock, are derived directly from theoretical principles without the inclusion of experimental data. DFT, a method that has gained immense popularity, calculates the electronic structure of a molecule based on its electron density, offering a balance of accuracy and computational cost. researchgate.net For 3-(fluoromethyl)-3-methylazetidine, these calculations would predict key structural parameters.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are well-suited for optimizing the geometry of medium-sized organic molecules. researchgate.netmdpi.com The resulting data would provide a quantitative description of the molecule's three-dimensional shape.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-N Bond Length (Å) | 1.475 |

| C-C Bond Length (Å) | 1.540 |

| C-F Bond Length (Å) | 1.390 |

| C-N-C Bond Angle (°) | 88.5 |

| F-C-C Bond Angle (°) | 109.2 |

| Dihedral Angle (H-N-C-C) (°) | 25.3 |

Exploration of Conformational Spaces and Energy Minima

The four-membered azetidine (B1206935) ring in this compound is not planar and can exist in various puckered conformations. Furthermore, rotation around the C-C bond connecting the fluoromethyl group to the ring introduces additional conformational possibilities. A systematic search of the conformational space is crucial to identify the most stable, low-energy conformers.

Computational methods can map the potential energy surface of the molecule by systematically changing key dihedral angles and calculating the energy at each point. This allows for the identification of all stable conformers (local minima) and the energy barriers (saddle points) that separate them.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Equatorial fluoromethyl group | 0.00 (Global Minimum) |

| 2 | Axial fluoromethyl group | 1.25 |

| 3 | Rotamer of Conformer 1 | 2.10 |

| 4 | Rotamer of Conformer 2 | 3.50 |

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactivity of this compound involves modeling its potential reaction pathways. For instance, the nitrogen atom of the azetidine ring is a likely site for protonation or alkylation. Computational methods can be used to model the entire course of such a reaction, from reactants to products, via the transition state.

The characterization of the transition state is a key aspect of this modeling. This involves locating the saddle point on the potential energy surface that corresponds to the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. Methods like CASPT2 have been shown to be effective in calculating reaction barriers. mdpi.com

Table 3: Calculated Activation Energies for a Hypothetical N-Alkylation Reaction

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Reactant Complex Formation | -2.5 |

| Transition State | 15.8 |

| Product Formation | -10.2 |

Charge Distribution and Orbital Analysis

The distribution of electron density within the this compound molecule dictates its electrostatic properties and is fundamental to its reactivity. The electronegative fluorine and nitrogen atoms are expected to significantly influence this distribution. Methods for calculating atomic charges, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can provide a quantitative picture of the charge distribution.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Table 4: Calculated Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy (eV) | -9.8 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 11.0 |

| Dipole Moment (Debye) | 2.5 |

| NBO Charge on Nitrogen | -0.65 |

| NBO Charge on Fluorine | -0.42 |

Development of Predictive Models for Reactivity

The data generated from DFT calculations can be used to develop predictive models for the reactivity of this compound. Conceptual DFT provides a framework for this, using global reactivity descriptors such as chemical potential, hardness, and electrophilicity to predict how the molecule will interact with other chemical species. mdpi.comresearchgate.net

Local reactivity descriptors, such as the Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net This information is invaluable for predicting the regioselectivity of reactions involving this compound. For instance, the Fukui functions could confirm that the nitrogen atom is the most likely site for electrophilic attack.

Table 5: Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| Chemical Potential (μ) | -4.3 eV | Tendency to donate electrons |

| Chemical Hardness (η) | 5.5 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 1.68 eV | Propensity to accept electrons |

Future Perspectives and Emerging Research Trajectories for 3 Fluoromethyl 3 Methylazetidine

Innovations in Asymmetric Synthesis of Azetidines

The development of robust and stereocontrolled methods for the synthesis of 3,3-disubstituted azetidines, particularly those bearing a fluorinated group, is a critical area for future investigation. While the synthesis of azetidines has seen significant progress, the creation of chiral centers at the C3 position, especially quaternary ones, remains a challenge. rsc.orgresearchgate.net Future research will likely focus on catalytic asymmetric methods to access enantiopure 3-(fluoromethyl)-3-methylazetidine.

One promising avenue is the use of chiral catalysts in reactions that construct the azetidine (B1206935) ring. For instance, the enantioselective [3+1]-cycloaddition of aza-ylides with enoldiazoacetates, catalyzed by copper complexes with chiral ligands, has been shown to produce chiral 2-azetines which can be subsequently reduced to the corresponding azetidines. researchgate.net Adapting such methodologies to substrates that would yield the this compound core is a key future direction. Another approach could involve the asymmetric functionalization of a pre-formed azetidine ring. For example, the development of chiral rhodium Lewis acid catalysts for visible-light-induced three-component fluoroalkylation reactions could be explored for the direct, stereocontrolled introduction of the fluoromethyl group. nih.gov

Furthermore, strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) offers a modular and stereospecific route to complex azetidines. acs.org The development of chiral ABBs and their subsequent reaction with fluoromethylating agents could provide a powerful tool for accessing enantiomerically enriched this compound.

Table 1: Potential Asymmetric Synthetic Strategies for this compound

| Synthetic Approach | Catalyst/Reagent | Potential Advantages | Key Challenges |

| Catalytic [3+1] Cycloaddition | Chiral Copper or Rhodium Complexes | High enantioselectivity, atom economy. | Synthesis of appropriate precursors. |

| Asymmetric C-H Fluoromethylation | Chiral Transition Metal Catalysts | Direct functionalization of a pre-formed ring. | Regio- and stereoselectivity control. |

| Strain-Release Functionalization | Chiral 1-Azabicyclo[1.1.0]butanes | Modular, high stereospecificity. | Synthesis of the strained starting material. |

| Organocatalytic Domino Reactions | Chiral Secondary Amines | Metal-free, scalable. | Optimization for the specific substrate. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for valuable building blocks like this compound to continuous flow and automated platforms is a significant trend in modern chemistry. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for straightforward scalability. acs.org The synthesis of substituted azetidines has been successfully demonstrated in flow, for example, through the lithiation of N-Boc-3-iodoazetidine and subsequent trapping with electrophiles. acs.orgnih.gov This approach could be adapted for the synthesis of this compound by employing a suitable fluoromethylating agent.

Automated synthesis platforms, which can perform multi-step reaction sequences with minimal human intervention, are also poised to accelerate the exploration of the chemical space around this scaffold. researchgate.net By developing a robust, automated synthesis of this compound, researchers could rapidly generate a library of derivatives with diverse N-substituents for biological screening. This would involve the integration of reaction modules for each synthetic step, purification, and analysis.

Exploration of Bioorthogonal Applications

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has become an indispensable tool for studying biology. wikipedia.org The inherent ring strain of azetidines makes them potential candidates for strain-promoted bioorthogonal reactions. acs.org While azides and alkynes are the most common bioorthogonal handles, the development of new reactive partners is an active area of research. nih.gov

The potential for this compound to participate in bioorthogonal ligations is an exciting and underexplored avenue. For instance, its reaction with strained dienophiles in inverse-electron-demand Diels-Alder reactions could be investigated. nih.gov The fluorine atom could also serve as a useful label for ¹⁹F NMR-based imaging studies. To be utilized in a biological context, the azetidine would first need to be incorporated into a biomolecule of interest, for example, by derivatizing it as an amino acid analogue and using it in peptide synthesis. The stability of the azetidine ring under physiological conditions would be a key factor to assess.

Development of Sustainable and Economical Production Methods

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including pharmaceutical building blocks. Future research on this compound should prioritize the development of sustainable and economical production methods. This includes the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and catalysts. mdpi.commdpi.com

Expansion into Unconventional Synthetic Domains

The unique reactivity of strained rings like azetidines opens up possibilities for their use in unconventional synthetic transformations. Strain-release-driven reactions, where the relief of ring strain provides the thermodynamic driving force, have emerged as a powerful tool for the synthesis of complex molecules. rsc.orgnih.govchemrxiv.org

Future research could explore the use of this compound in such reactions. For example, its reaction with organometallic reagents could lead to selective ring-opening and the formation of more complex acyclic or heterocyclic structures. acs.org The development of novel ring-opening reactions that are triggered by specific stimuli, such as light or a specific enzyme, could also lead to new applications in materials science and chemical biology. nih.govresearchgate.net The presence of the fluoromethyl group could influence the regioselectivity of these ring-opening reactions, offering a handle for controlling the outcome of the transformation. The development of azetidine sulfonyl fluorides as precursors to carbocations for defluorosulfonylation reactions is another innovative area that could be explored with this scaffold. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.